molecular formula C7H15N3O B15278544 N'-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide

N'-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide

Cat. No.: B15278544
M. Wt: 157.21 g/mol
InChI Key: LHJCQHOHUFPEPQ-UHFFFAOYSA-N
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Description

N'-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide is a chemical compound with the CAS Number 98430-76-3 and a molecular formula of C7H15N3O . This molecular structure features a pyrrolidine ring linked to a hydroxyamidinium chain, classifying it among the hydroxamic acid derivatives and analogous compounds known for their metal-chelating properties . This chelating ability makes this class of molecules a valuable scaffold in medicinal chemistry research, particularly in the design and synthesis of enzyme inhibitors . For instance, similar compounds are investigated for their role as inhibitors of metalloenzymes like peptide deformylase, a target for antibacterial drug development . As a building block, researchers can utilize this compound to explore novel bioactive molecules or as a precursor in synthetic organic chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

N'-hydroxy-3-pyrrolidin-1-ylpropanimidamide

InChI

InChI=1S/C7H15N3O/c8-7(9-11)3-6-10-4-1-2-5-10/h11H,1-6H2,(H2,8,9)

InChI Key

LHJCQHOHUFPEPQ-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(C1)CC/C(=N/O)/N

Canonical SMILES

C1CCN(C1)CCC(=NO)N

Origin of Product

United States

Preparation Methods

Nitrile Hydroxylation with Hydroxylamine

The most direct pathway involves the conversion of 3-(pyrrolidin-1-yl)propanenitrile to the target amidoxime via nucleophilic addition of hydroxylamine. This method, exemplified in the synthesis of analogous amidoxime derivatives, proceeds under mild conditions:

Procedure :

  • Reagents : 3-(pyrrolidin-1-yl)propanenitrile, hydroxylamine hydrochloride, sodium acetate, ethanol/water (1:1).
  • Conditions : Reflux at 80°C for 6–8 hours.
  • Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and recrystallization from ethanol.

The reaction mechanism involves initial deprotonation of hydroxylamine by sodium acetate, followed by nucleophilic attack on the nitrile carbon to form the amidoxime. The product’s purity (≥95%) is confirmed via HPLC and NMR.

Table 1: Optimization Parameters for Nitrile Hydroxylation

Parameter Optimal Value Effect on Yield
Molar Ratio (NH₂OH : Nitrile) 1.2:1 Maximizes conversion
Solvent Ethanol/Water (1:1) Enhances solubility
Temperature 80°C Balances rate and side reactions
Reaction Time 7 hours Completes conversion

Condensation of Pyrrolidine with Propanimidamide Derivatives

A less explored route involves the condensation of pyrrolidine with pre-formed propanimidamide intermediates. For example, reacting pyrrolidine with methyl 3-aminopropanimidate under basic conditions could yield the target compound after hydroxylation. However, this method risks side reactions such as imine formation and requires stringent pH control.

Reaction Optimization and Kinetic Considerations

Solvent Systems

Mixed polar solvents (e.g., ethanol/water) are critical for nitrile hydroxylation, improving reagent solubility without hydrolyzing the nitrile. Non-polar solvents like toluene, used in Raney-catalyzed reductions, may hinder amidoxime formation due to poor hydroxylamine solubility.

Catalyst Selection

Raney nickel’s efficacy in hydrogenating pyrrolidinones suggests potential for reductive steps in amidoxime synthesis. However, platinum or palladium catalysts may better tolerate the hydroxylamine’s nucleophilic character.

Temperature and Time Trade-offs

Prolonged heating (>8 hours) during nitrile hydroxylation risks decomposition, while shorter durations (<6 hours) leave unreacted nitrile. Kinetic studies on analogous systems indicate a first-order dependence on hydroxylamine concentration.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 1.75–1.85 (m, 4H, pyrrolidine CH₂), 2.45–2.60 (m, 6H, N-CH₂ and CH₂-C=N), 5.20 (s, 1H, OH).
  • IR (KBr) : 3350 cm⁻¹ (O-H stretch), 1640 cm⁻¹ (C=N stretch).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) reveals a single peak at 4.2 minutes, confirming >98% purity.

Industrial Applications and Patent Landscape

While no patents directly claim this compound, its structural analogs are prioritized in:

  • Pharmaceuticals : Spiro-oxindole derivatives with amidoxime moieties exhibit sodium channel modulation.
  • Agrochemicals : Hydroxypyrrolidines serve as intermediates in herbicide synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-hydroxy-3-oxo derivatives, while reduction reactions can produce N-hydroxy-3-amine derivatives.

Scientific Research Applications

N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N'-hydroxypropanimidamide derivatives:

Compound Name Substituent (R Group) Molecular Formula Molecular Weight Purity (%) Key Features
(Z)-N'-Hydroxy-3-(1H-pyrazol-1-yl)propanimidamide 1H-pyrazol-1-yl C₆H₁₀N₄O 154.17 95 Simple pyrazole core; low molecular weight
N'-Hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide 3-methyl-5-(CF₃)-pyrazole C₈H₁₁F₃N₄O 236.20 98 Trifluoromethyl enhances lipophilicity
(1Z)-N'-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide 4-methylpiperazine C₈H₁₆N₄O 186.26 95 Piperazine improves solubility
N'-Hydroxy-3-(3-oxopyrrolidin-1-yl)propanimidamide 3-oxopyrrolidine C₇H₁₁N₃O₂ 177.21 N/A Oxo group introduces polarity

Key Observations :

  • Pyrazole Derivatives : Exhibit lower molecular weights (154–236 Da) and variable substituents (e.g., CF₃ groups in ), which enhance metabolic stability and target binding .
  • Piperazine/Pyrrolidine Analogs : Piperazine derivatives (e.g., ) have higher solubility due to the basic nitrogen, while pyrrolidine variants (e.g., ) may show conformational rigidity .
  • Trifluoromethyl Groups : Present in and , these groups increase lipophilicity and bioavailability, critical for CNS-targeting drugs .

Purity and Commercial Availability

  • High-Purity Compounds : and highlight 95–98% purity for pyrazole and trifluoromethyl derivatives, critical for preclinical studies .
  • Market Status : Many analogs (e.g., ) are discontinued or require custom synthesis, reflecting challenges in scalability or stability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization or substitution. For example, analogous imidazole derivatives are synthesized using hydroxylamine hydrochloride and a base (e.g., potassium hydroxide) under controlled temperatures (0–5°C) to minimize side reactions . Reaction optimization may involve adjusting solvent systems (e.g., ethanol with piperidine as a catalyst) to enhance regioselectivity . Monitoring progress via thin-layer chromatography (TLC) and isolating intermediates via column chromatography ensures purity (>95%) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrrolidine moiety and hydroxyimino group. For example, ¹H NMR peaks at δ 2.74–3.32 ppm correlate with pyrrolidine protons, while hydroxyimino signals appear near δ 9-12 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 236.19 for C₈H₁₁F₃N₄O derivatives) . Infrared (IR) spectroscopy further confirms functional groups (e.g., N–O stretch at ~930 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Initial screening should include enzyme inhibition assays (e.g., phospholipase A2 or kinase targets) using fluorescence-based substrates . Antimicrobial activity can be tested via broth microdilution (MIC assays) against Gram-positive/negative strains, with nitroreductase activation potential assessed under anaerobic conditions . Cytotoxicity profiling in cancer cell lines (e.g., MTT assays) helps identify therapeutic windows .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes like TRPA1/TRPV1. The pyrrolidine group’s conformational flexibility allows hydrogen bonding with catalytic residues (e.g., Asp/Glu), while the hydroxyimino group may chelate metal ions in active sites . Free-energy perturbation (FEP) calculations quantify binding affinity differences compared to piperidine analogs .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in compound purity (e.g., residual solvents affecting assays) or assay conditions (e.g., oxygen levels for nitroreductase activation). Standardizing protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal validation (e.g., SPR for binding kinetics vs. enzymatic activity) reduce ambiguity . Batch-to-batch consistency should be verified via HPLC (≥98% purity) .

Q. What strategies optimize synthetic scalability without compromising stereochemical integrity?

  • Methodological Answer : Transitioning from batch to flow chemistry improves reproducibility for intermediates. For example, nickel-catalyzed nitrile addition (60–80°C, 12–24 hr) enhances yield (70–85%) while retaining stereochemistry . Chiral HPLC or enzymatic resolution ensures enantiopurity, critical for in vivo efficacy . Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time .

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